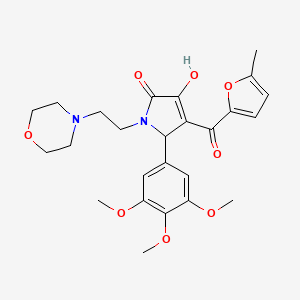

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrol-2-one derivative characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with a 5-methylfuran-2-carbonyl group at position 4, a 2-morpholinoethyl chain at position 1, and a 3,4,5-trimethoxyphenyl moiety at position 5. The morpholinoethyl group may enhance solubility and bioavailability due to its polar tertiary amine structure .

Propriétés

IUPAC Name |

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O8/c1-15-5-6-17(35-15)22(28)20-21(16-13-18(31-2)24(33-4)19(14-16)32-3)27(25(30)23(20)29)8-7-26-9-11-34-12-10-26/h5-6,13-14,21,29H,7-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRPHBKPKKFCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C(=C3)OC)OC)OC)CCN4CCOCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The key steps may include:

Formation of the pyrrole core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the furan ring: This step might involve a Friedel-Crafts acylation reaction to attach the furan ring to the pyrrole core.

Addition of the morpholinoethyl group: This can be done through nucleophilic substitution reactions.

Attachment of the trimethoxyphenyl group: This step may involve a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

Reduction: The carbonyl groups present in the compound can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts for substitution reactions: Lewis acids like aluminum chloride.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted aromatic compounds.

Applications De Recherche Scientifique

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biochemical Studies: Used to study enzyme interactions and metabolic pathways.

Medicine

Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.

Industry

Materials Science: Used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of pyrrol-2-one derivatives with diverse substitutions. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural Comparison of Pyrrol-2-one Derivatives

Key Research Findings and Implications

A. Substituent Effects on Bioactivity

- Chlorophenyl () and pyridinylmethyl () substituents may improve target selectivity in kinase inhibitors due to hydrophobic or aromatic interactions.

B. Solubility and Pharmacokinetics

- The morpholinoethyl group (target compound and ) confers higher aqueous solubility compared to tetrahydrofuranylmethyl () or pyridinylmethyl (), which are more lipophilic.

D. Crystallographic Insights

- Hydrogen-bonding patterns () likely stabilize their crystal lattices.

Activité Biologique

The compound 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.

Molecular Structure and Synthesis

The molecular formula of the compound is , with a molar mass of approximately 456.495 g/mol. The structure features a pyrrole ring substituted with various functional groups, including a hydroxyl group and a furan-derived carbonyl group. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent functionalization with specific reagents under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes or receptors involved in disease pathways. Research indicates that compounds with similar structural features may act as inhibitors of histone demethylases , which are crucial in gene regulation and cancer progression. The mechanism often involves binding affinity studies and kinetic analyses to elucidate how the compound influences biological processes at the molecular level.

Pharmacological Properties

The compound has shown promise in various pharmacological contexts:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .

- Antibacterial Properties : It has been referenced in patents concerning antibacterial agents, indicating its potential utility in treating bacterial infections .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting possible applications in inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit specific cancer cell lines. For instance, a related compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .

In Vivo Studies

Research involving animal models has indicated that administration of this compound can lead to significant tumor reduction in xenograft models. These findings suggest that further exploration into its therapeutic efficacy is warranted .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.